Nedd1 protein
Description
NEDD1 (Neural Precursor Cell Expressed Developmentally Down-Regulated Protein 1) is a WD40 repeat-containing protein essential for microtubule nucleation and mitotic spindle assembly. It interacts with the γ-tubulin ring complex (γ-TuRC) to target it to centrosomes and spindles, facilitating microtubule organization during cell division . Depletion of NEDD1 disrupts γ-TuRC localization, leading to defective spindle formation and mitotic arrest . NEDD1 is phosphorylated at residues like S460 and T550 by kinases such as Plk1, which regulates its spindle localization and interaction with γ-TuRC . Beyond mitosis, NEDD1 is implicated in cancer progression, with overexpression linked to poor prognosis, immune evasion, and drug resistance in lung adenocarcinoma (LUAD) and other solid tumors .
Properties
CAS No. |
155982-08-4 |
|---|---|
Molecular Formula |
C9H10N4S |
Synonyms |
Nedd1 protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Related Proteins
Structural Homologs and Orthologs
Table 1: Structural Features of NEDD1 and Homologs
- Evolutionary Insights : NEDD1 homologs are absent in yeasts but conserved in plants and animals, suggesting an ancestral role in multicellular organisms .
- Functional Divergence : While human NEDD1 is phosphorylated by Plk1 for spindle localization, plant At NEDD1 lacks these phosphorylation sites, indicating divergent regulatory mechanisms .
Functional Partners and Competing Proteins
Table 2: Interaction Partners and Competing Pathways
Disease Associations Compared to Related Proteins
Table 3: Roles in Cancer and Therapeutic Potential
Key Research Findings and Discrepancies
- Phylogenetic Conservation : Zebrafish zNEDD1 shares 78% identity with human NEDD1 but has unique neural-specific expression during embryogenesis .
Q & A
Q. What is the role of NEDD1 in microtubule nucleation and spindle assembly?
NEDD1 facilitates microtubule nucleation by recruiting γ-tubulin ring complexes (γ-TuRCs) to microtubule-organizing centers (MTOCs), such as centrosomes and spindle poles. It acts as an adaptor protein, binding γ-TuRC via its C-terminal domain and tethering it to MTOCs through WD40 repeats . Key methodologies to study this include:
Q. Which interaction partners regulate NEDD1 activity during the cell cycle?
NEDD1 interacts with Plk1 and Cdk1 , which sequentially phosphorylate NEDD1 to modulate its binding to γ-TuRC. Plk1 phosphorylates NEDD1 at T382, S397, S426, and S637, enabling γ-TuRC recruitment . Experimental approaches include:
Q. How does NEDD1 expression differ between normal and tumor tissues?
NEDD1 is overexpressed in lung adenocarcinoma (LUAD), correlating with advanced tumor stage (I–IV) and poor survival. Normal tissues show minimal expression. Validated methods include:
Q. What structural domains are critical for NEDD1 function?
The WD40 β-propeller domain mediates protein-protein interactions (e.g., with γ-TuRC), while the C-terminal domain binds γ-TuRC components. Structural studies use:
Q. What are standard methods to detect NEDD1 in cellular assays?
- Western blotting with antibodies targeting human NEDD1 (UniProt Q8NHV4) .
- Co-immunoprecipitation (Co-IP) to confirm interactions with γ-tubulin or Plk1 .
Advanced Research Questions
Q. How can researchers resolve contradictions in NEDD1’s role across species?
In Arabidopsis, NEDD1 is essential for spindle assembly but dispensable for γ-TuRC recruitment to centrosomes, unlike in humans . Strategies include:
Q. What experimental designs address variability in NEDD1’s survival correlation data?
Survival analyses (e.g., Cox models) often show conflicting HR values due to cohort heterogeneity. Mitigate this by:
Q. How does phosphorylation regulate NEDD1’s interaction with γ-TuRC?
Cdk1 primes NEDD1 at T550, enabling Plk1-mediated phosphorylation and γ-TuRC binding. Key techniques:
Q. What genetic approaches are optimal for studying NEDD1 loss-of-function?
Q. How to analyze NEDD1’s role in non-centrosomal MTOCs?
NEDD1 localizes to acentrosomal MTOCs (e.g., spindle poles) in plants. Use:
- Super-resolution microscopy to map NEDD1-γ-TuRC complexes .
- RNAi depletion in Drosophila S2 cells to assess MTOC integrity .
Methodological Considerations for Data Interpretation
- Technical variability : Account for antibody sensitivity (e.g., validate with GST-NEDD1 fusion protein preabsorption) .
- Biological replicates : Use ≥3 replicates in qPCR/Western blotting to address expression variability .
- Phylogenetic artifacts : Root trees with outgroups (e.g., COP1) to avoid misclassifying WD40 homologs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
